GSK2334470 is a potent, cell-permeable, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a central catalytic hub in the PI3K/Akt/mTOR signaling cascade. With an IC50 of approximately 10 nM, it effectively blocks the T-loop phosphorylation and subsequent activation of downstream AGC kinases, including SGK, S6K1, and RSK [1]. Unlike early-generation inhibitors, GSK2334470 provides exceptional kinase selectivity, making it a critical procurement choice for isolating PDK1-dependent pathways in oncology research, particularly in multiple myeloma, renal cell carcinoma, and melanoma models. Its high solubility in standard laboratory solvents (e.g., >20 mg/mL in DMSO) ensures reliable processability and reproducibility for both in vitro high-throughput screening and in vivo formulation workflows.
Substituting GSK2334470 with legacy PDK1 inhibitors such as BX-795, BX-912, UCN-01, or OSU-03012 introduces severe experimental artifacts that compromise assay reproducibility and data integrity. BX-795, for instance, acts as a potent dual inhibitor of TBK1 and IKKε, confounding PI3K/Akt readouts with unintended innate immune signaling suppression [1]. Furthermore, inhibitors like UCN-01 and OSU-03012 trigger metalloproteinase-dependent fragmentation of the PDK1 protein itself, destroying the structural integrity of the target complex [2]. Procurement of GSK2334470 eliminates these liabilities, offering a >500-fold selectivity margin over related AGC kinases and preserving full-length PDK1 integrity [3], thereby ensuring that phenotypic readouts are strictly attributable to PDK1 catalytic inhibition rather than off-target toxicity or structural degradation.
GSK2334470 demonstrates an IC50 of ~10 nM for PDK1 with >500-fold selectivity against a panel of 93 other kinases, including 13 closely related AGC kinases [1]. In contrast, the legacy comparator BX-795 exhibits potent off-target inhibition of TBK1 (IC50 = 6 nM) and IKKε (IC50 = 41 nM) [2].
| Evidence Dimension | Off-target kinase inhibition (TBK1/IKKε) |
| Target Compound Data | GSK2334470: >500-fold selectivity margin against 93 kinases (no significant TBK1/IKKε inhibition). |
| Comparator Or Baseline | BX-795: IC50 = 6 nM for TBK1 and 41 nM for IKKε. |
| Quantified Difference | BX-795 is equally or more potent against TBK1 than PDK1, whereas GSK2334470 strictly isolates PDK1 without cross-reactivity. |
| Conditions | Cell-free kinase profiling assays. |
Procuring GSK2334470 prevents the accidental suppression of interferon and innate immune pathways, which is a critical artifact when using BX-795 in complex cell models.
Treatment with legacy inhibitors like UCN-01 and OSU-03012 induces metalloproteinase-dependent cleavage of PDK1, reducing the 58-68 kDa full-length protein into a 42 kDa fragment. GSK2334470, however, binds the ATP pocket without triggering this proteolytic degradation, preserving the structural integrity of the PDK1 complex [1].
| Evidence Dimension | PDK1 protein fragmentation |
| Target Compound Data | GSK2334470: Marginal to no induction of 42 kDa PDK1 fragmentation. |
| Comparator Or Baseline | UCN-01 / OSU-03012: Significant concentration-dependent generation of a 42 kDa phosphorylated PDK1 fragment. |
| Quantified Difference | GSK2334470 maintains intact 58-68 kDa PDK1, avoiding the structural disruption caused by UCN-01 and OSU-03012. |
| Conditions | DDT1 MF-2 cell membrane preparations and Western blot analysis. |
For assays requiring intact multiprotein complexes or structural readouts, GSK2334470 is essential to avoid artifactual target degradation.
GSK2334470 achieves PDK1 inhibition at an IC50 of ~10 nM, allowing for effective cellular pathway suppression at low nanomolar dosing [1]. In contrast, the comparator OSU-03012 (AR-12) requires an IC50 of ~5 μM to inhibit PDK1 , necessitating much higher working concentrations that increase the risk of non-specific cytotoxicity and off-target lipid kinase interactions.
| Evidence Dimension | Primary target potency (PDK1 IC50) |
| Target Compound Data | GSK2334470: ~10 nM |
| Comparator Or Baseline | OSU-03012: ~5,000 nM (5 μM) |
| Quantified Difference | GSK2334470 is approximately 500 times more potent at the primary target than OSU-03012. |
| Conditions | Cell-free enzymatic assays and cell-based phosphorylation readouts. |
The sub-micromolar working concentrations of GSK2334470 drastically reduce the risk of non-specific toxicity, ensuring that cell death in oncology models is genuinely mechanism-driven.
In dexamethasone-resistant multiple myeloma models, GSK2334470 uniquely synergizes with dual mTORC1/C2 inhibitors (e.g., PP242) or proteasome inhibitors. This combination achieves complete inhibition of mTORC1/C2 and full AKT activity, a profile not reliably reproduced by less specific PDK1 inhibitors that trigger compensatory feedback loops [1].
| Evidence Dimension | Pathway suppression in combination therapy |
| Target Compound Data | GSK2334470 + PP242: Complete inhibition of phosphorylated AKT (Ser473/Thr308) and mTORC1/C2. |
| Comparator Or Baseline | Single-agent therapy or non-specific inhibitors: Incomplete pathway suppression and compensatory AKT activation. |
| Quantified Difference | The combination yields significant tumor volume reduction (P<0.05) over single agents in RPMI 8226 xenografts. |
| Conditions | RPMI 8226 multiple myeloma xenograft flank model in immunodeficient mice. |
Buyers developing combination therapies for drug-resistant cancers should procure GSK2334470 to ensure complete vertical blockade of the PI3K/AKT/mTOR axis without off-target interference.
Ideal for screening synergistic combinations with mTORC1/C2 inhibitors (e.g., PP242) or proteasome inhibitors in multiple myeloma and renal cell carcinoma models, where strict PDK1 selectivity is required to prevent compensatory signaling[1].
The compound of choice when studying PI3K/PDK1 signaling in immune cells, as it strictly avoids the TBK1/IKKε inhibition artifacts caused by BX-795, ensuring accurate readouts of interferon and inflammatory responses [2].
Highly recommended for assays requiring stable, full-length PDK1. Unlike UCN-01 or OSU-03012, GSK2334470 does not trigger metalloproteinase-dependent cleavage of the kinase, preserving the 58-68 kDa target for immunoprecipitation or structural studies[3].
A critical negative control or selective probe in broad kinase screening panels, leveraging its >500-fold selectivity margin to distinguish PDK1-dependent phosphorylation events from those driven by the other 13 closely related AGC kinases [4].